8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWXPIKAEAYGPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262720 | |
| Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96901-92-7, 76272-36-1 | |
| Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96901-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (8-Benzyl-8-azabicyclo[3.2.1]oct-3-yl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Key Reactions and Conditions
| Reagent/Method | Conditions | Yield | Stereoselectivity | Source |
|---|---|---|---|---|
| NaCN + HCl | 0°C, methanol, 29 hrs | 72% | Exo:Endo = 25:75 | |
| NaBH₄ | Methanol, pyridine, 24 hrs | 65–78% | Low | |
| LiAlH₄ | THF, reflux, 6 hrs | 42% | Moderate |
Mechanistic Insight :
- The NaCN/HCl method proceeds via a Strecker-type cyanohydrin intermediate, followed by hydrolysis and decarboxylation.
- Borohydrides (e.g., NaBH₄) reduce the ketone directly but lack stereoselectivity, yielding racemic mixtures.
Asymmetric Catalytic Construction
For enantiopure derivatives, enantioselective methods are employed. These rely on chiral catalysts or auxiliary groups to control stereochemistry.
Rhodium-Catalyzed Cycloaddition
A 1,3-dipolar cycloaddition between cyclic azomethine ylides and acryloylpyrazolidinone, catalyzed by a rhodium(II)/chiral Lewis acid system, generates the bicyclic core with high enantioselectivity.
| Catalyst System | Substrate | Yield | ee (%) | Source |
|---|---|---|---|---|
| Rh(II)/Chiral Lewis Acid | Acryloylpyrazolidinone | 85% | >90 |
Advantages :
Catalytic Hydrogenation
Debenzylation followed by hydrogenation of intermediates provides a route to the target compound.
Stepwise Process
- Debenzylation : Remove benzyl groups using LiAlH₄ or H₂/Pd-C.
- Hydrogenation : Reduce the resulting amide or nitrile to the amine.
| Step | Reagent/Conditions | Intermediate | Yield | Source |
|---|---|---|---|---|
| Debenzylation | LiAlH₄, THF, reflux | 8-Azabicyclo[3.2.1]octan-3-amine | 80% | |
| Hydrogenation | H₂ (50 psi)/Pd-C, ethanol | 8-Benzylderivative | 90% |
Limitations :
- Requires multiple steps, increasing production costs.
Reductive Amination
This method constructs the amine via condensation of amines with ketones, followed by reduction.
Protocol
- Condensation : React 8-benzyl-8-azabicyclo[3.2.1]octan-3-one with benzylamine in toluene.
- Reduction : Use phenylsilane and zinc acetate to reduce the imine intermediate.
| Reagent | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Phenylsilane + Zn(OAc)₂ | Toluene, reflux, 20 hrs | 75% | >95% |
Optimization :
Stereoselective Synthesis via Tropinone Derivatives
Modifications to tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) provide access to stereopure 8-benzyl analogs.
Example: Benzyl Group Introduction
- Benzylate Tropinone : Treat with benzyl bromide under basic conditions.
- Reduce : Use NaBH₄ or LiAlH₄ to yield the amine.
| Step | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl Chloride Addition | K₂CO₃, DMF, 60°C | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one | 85% | |
| NaBH₄ Reduction | Methanol, 25°C | Target Amine | 70% |
Comparison of Methods
| Method | Strengths | Weaknesses | Scalability |
|---|---|---|---|
| Ketone Reduction | Simple, high yield | Low stereoselectivity | High |
| Asymmetric Catalysis | High enantiopurity | Complex catalyst synthesis | Moderate |
| Reductive Amination | Single-step process | Sensitive to moisture | Low |
Industrial Preference :
- Ketone Reduction is favored for bulk production due to cost-effectiveness and scalability.
- Asymmetric Methods are preferred for pharmaceutical intermediates requiring enantiopurity.
Critical Reaction Parameters
Temperature and Solvent Effects
Stereoselectivity Control
- Exo vs. Endo : Exo isomers dominate under kinetic conditions (e.g., NaCN/HCl), while endo forms require thermal equilibration.
Challenges and Innovations
Challenges :
- Stereoselectivity : Achieving >90% ee remains difficult without chiral catalysts.
- Byproduct Formation : Over-reduction or oxidation of the benzyl group complicates purification.
Recent Advances :
Analyse Chemischer Reaktionen
Types of Reactions
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted amine compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Role as an Intermediate:
The compound serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its structural properties allow it to enhance the efficacy of analgesics and anti-inflammatory drugs while minimizing side effects .
Case Study:
Research indicates that derivatives of 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine exhibit agonist-antagonist effects similar to morphine, showcasing potential for pain management therapies .
Neuroscience Research
Investigating Neurotransmitter Systems:
In neuroscience, this compound is utilized to study neurotransmitter systems, contributing to a deeper understanding of neurological disorders such as depression and anxiety .
Mechanisms of Action:
The compound interacts with key neurotransmitter receptors, including mu-opioid receptors and nociceptin/orphanin FQ peptide receptors, influencing pain modulation and anxiety responses.
Case Study:
Studies have demonstrated that this compound can modulate neurotransmitter release in neuronal cells, enhancing cognitive functions and memory retention in animal models.
Drug Delivery Systems
Improving Bioavailability:
This compound is incorporated into drug delivery formulations to enhance the bioavailability and controlled release of therapeutic agents, which is essential for patient compliance .
Research Findings:
Formulations utilizing this compound have shown improved pharmacokinetic profiles, allowing for more effective treatment regimens in chronic conditions.
Organic Synthesis
Versatile Building Block:
As a building block in organic synthesis, this compound is employed to create complex molecules used in various research applications within medicinal chemistry and materials science .
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Intermediate for analgesics | Enhances efficacy, reduces side effects |
| Neuroscience Research | Studies neurotransmitter systems | Modulates neurotransmitter release |
| Drug Delivery Systems | Improves bioavailability | Enhanced pharmacokinetic profiles |
| Organic Synthesis | Building block for complex molecules | Valuable for medicinal chemistry |
Biochemical Properties
Enzyme Interaction:
this compound influences enzyme activities by interacting with acetylcholinesterase and monoamine oxidase, crucial for maintaining neurotransmitter levels in the nervous system.
Metabolic Pathways:
The compound undergoes metabolism primarily in the liver via cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.
Wirkmechanismus
The mechanism of action of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s bicyclic structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Vergleich Mit ähnlichen Verbindungen
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine
- Structure: Methyl group replaces benzyl at the 8-position.
- Molecular Formula: C₈H₁₆N₂.
- Key Differences:
- Reduced lipophilicity compared to the benzyl analog, impacting blood-brain barrier permeability .
- Biological Activity: Demonstrates moderate affinity for sigma receptors but lower antiprion activity than benzyl derivatives .
- Synthesis: Prepared via catalytic hydrogenation of 8-methyl-8-azabicyclo[3.2.1]octan-3-one .
- Salt Form: Dihydrochloride salt (CAS 646477-45-4) enhances aqueous solubility for pharmaceutical formulations .
N-(Bis(4-fluorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-amine (10b)
- Structure: Bis(4-fluorophenyl)methyl group at the amine position.
- Key Differences:
Stereochemical Variations
8-Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine
- Structure: Exo configuration at the 3-position.
- Key Differences:
Functional Group Modifications
Biologische Aktivität
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, also known as N-benzyl tropane-3-amine, is a bicyclic amine that belongs to the tropane alkaloid family. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Its unique structure allows it to interact with various biological targets, particularly in the central nervous system (CNS).
The molecular formula of this compound is CHN, with a molecular weight of approximately 216.33 g/mol. The compound features a bicyclic structure that includes a nitrogen atom integrated into the ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 216.33 g/mol |
| Structure | Bicyclic amine |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly opioid receptors and other central nervous system targets.
Target Receptors
- Mu Opioid Receptors : Research indicates that this compound acts as an antagonist at mu opioid receptors, which are implicated in pain modulation and gastrointestinal motility disorders .
- NOP Receptors : It has also been studied as an agonist for nociceptin/orphanin FQ peptide (NOP) receptors, which are involved in pain regulation and anxiety responses .
Biochemical Pathways
The compound's structural similarity to other tropane alkaloids allows it to influence various biochemical pathways:
- Modulation of neurotransmitter release.
- Alteration of ion channel activity.
- Impact on intracellular signaling cascades related to pain and mood regulation.
Biological Activities
Various studies have reported on the biological activities of this compound:
- Analgesic Effects : As a mu opioid receptor antagonist, it may alleviate opioid-induced bowel dysfunction without compromising analgesic effects .
- Antitumor Activity : Preliminary research suggests potential cytotoxic effects against different tumor cell lines, including glioblastoma and hepatocellular carcinoma .
- Neuropharmacological Effects : The compound has been explored for its ability to modulate anxiety-related behaviors in animal models.
Case Study 1: Opioid Receptor Interaction
In a study examining the effects of this compound on opioid receptors, researchers found that the compound effectively blocked mu opioid receptor activity, demonstrating its potential for treating conditions associated with opioid use without central nervous system withdrawal symptoms .
Case Study 2: Antitumor Efficacy
Another investigation focused on the cytotoxic properties of this compound against glioblastoma cell lines. The results indicated that treatment with varying concentrations led to significant reductions in cell viability, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via radical cyclization using n-tributyltin hydride and AIBN in toluene, which achieves high diastereocontrol (>99%) for bicyclic frameworks . For functionalization, intermediates like N-(8-azabicyclo[3.2.1]oct-3-yl)-2-naphthamide can be coupled with aminobenzyl groups under standard amidation conditions (e.g., EDC/HOBt) . Optimization involves adjusting reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios of reagents to minimize byproducts.
Q. What purification and characterization techniques are recommended for this compound?
- Methodological Answer : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is effective. Characterization requires a combination of H/C NMR (to confirm bicyclic structure and benzyl substitution), high-resolution mass spectrometry (HRMS) for molecular weight validation, and IR spectroscopy to detect amine/imine functional groups .
Q. How can researchers distinguish between endo- and exo-isomers of this compound?
- Methodological Answer : X-ray crystallography is definitive for stereochemical assignment . Alternatively, H NMR coupling constants (e.g., axial vs. equatorial protons in the bicyclic system) and NOESY experiments can differentiate isomers. For example, endo-substituents exhibit distinct NOE correlations between the benzyl group and bridgehead hydrogens .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for bioactivity in derivatives of this compound?
- Methodological Answer : Systematic modification of the benzyl group (e.g., halogenation, methoxy substitution) or bicyclic core (e.g., introducing hydroxyl or ketone groups) is performed, followed by in vitro assays (e.g., receptor binding or enzyme inhibition). Computational docking studies (AutoDock, Schrödinger) can predict binding affinities to targets like serotonin or dopamine transporters, as seen in related tropane derivatives .
Q. How can computational methods accelerate the optimization of synthetic pathways?
- Methodological Answer : Quantum chemical calculations (DFT, Gaussian) identify transition states and intermediates to predict reaction feasibility. Machine learning models (e.g., ICReDD’s platform) analyze experimental datasets to recommend optimal conditions (solvent, catalyst, temperature) for yield improvement . For example, AI-driven workflows reduced development time for radical cyclization by 40% in analogous systems .
Q. What advanced techniques resolve enantiomeric impurities in chiral derivatives of this compound?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak AD-H column) or SFC (supercritical fluid chromatography) with polysaccharide-based stationary phases resolves enantiomers. Dynamic kinetic resolution (DKR) using chiral catalysts (e.g., Ru-based complexes) during synthesis can enhance enantiomeric excess (ee >95%) .
Q. How do crystallographic data inform the design of stable polymorphs for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (Cu Kα radiation) reveals packing motifs and hydrogen-bonding networks. For instance, the orthorhombic crystal system (space group P222) observed in derivatives suggests stability under ambient conditions. Computational tools (Mercury CSP) predict polymorphic forms by simulating lattice energies .
Data Contradictions and Validation
- Synthesis Yields : Radical cyclization in reports >99% diastereoselectivity, while notes yields of ~70–80% for amidation steps. Researchers should validate reproducibility via controlled reagent purity and inert atmospheres (N/Ar) to mitigate oxidation side reactions .
- Stereochemical Assignments : Conflicting NMR interpretations for endo/exo isomers in vs. crystallographic data in highlight the need for multi-technique validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
